molecular formula C15H15N3 B8711559 (S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine CAS No. 1393176-03-8

(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No. B8711559
Key on ui cas rn: 1393176-03-8
M. Wt: 237.30 g/mol
InChI Key: PYHXHXAQVLKMDM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653089B2

Procedure details

[1-(2-Phenylaminophenylcarbamoyl)ethyl]carbamic acid tertbutyl ester (400 mg, 1.59 mmol) was suspended in AcOH (4 mL) and the resulting mixture was heated at 80° C. for 12 h whereupon the mixture clarified. The cooled solution was diluted with toluene and volatiles removed under reduced pressure. The resulting residue was stirred with TFA (4 mL) for 2 h and the resulting solution was loaded onto an SCX-2 cartridge which was initially washed with MeOH. The product was eluted with 2M NH3/MeOH and further purified by column chromatography (Si—PCC, gradient 0-6% MeOH in DCM) affording 1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine as a white crystalline solid (211 mg, 80%). LCMS: RT 0.27 min [M−NH2]+ 221.1. The enantiomers, (S)-1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine and (R)-1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine can be resolved and separated. Alternatively, (S)-1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine can be prepared from enantiopure (S)-2-tertbutoxycarbonylaminopropionic acid.
Name
[1-(2-Phenylaminophenylcarbamoyl)ethyl]carbamic acid tertbutyl ester
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine
Yield
80%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]([C:10](=O)[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH3:9])(C)(C)C>CC(O)=O.C1(C)C=CC=CC=1>[C:19]1([N:18]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]=[C:10]2[CH:8]([NH2:7])[CH3:9])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
[1-(2-Phenylaminophenylcarbamoyl)ethyl]carbamic acid tertbutyl ester
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C)C(NC1=C(C=CC=C1)NC1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting residue was stirred with TFA (4 mL) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
WASH
Type
WASH
Details
was initially washed with MeOH
WASH
Type
WASH
Details
The product was eluted with 2M NH3/MeOH
CUSTOM
Type
CUSTOM
Details
further purified by column chromatography (Si—PCC, gradient 0-6% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
2 h
Name
1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine
Type
product
Smiles
C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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